![molecular formula C13H16ClNO4S B1328635 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 942474-34-2](/img/structure/B1328635.png)

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid

Übersicht

Beschreibung

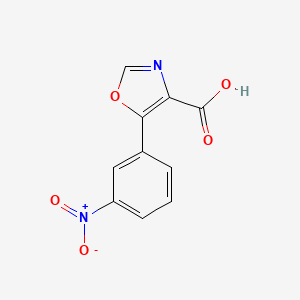

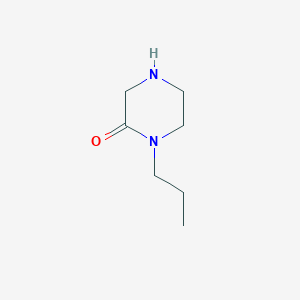

The compound "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their biological activities and are often explored for their potential therapeutic applications. The compound is structurally related to various piperidine analogs that have been synthesized and studied for their biological activities, such as interactions with NMDA receptors and anticonvulsant properties , as well as their molecular structures and hydrogen bonding characteristics .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the coupling of functionalized benzenesulfonyl chlorides with piperidine under controlled conditions. For instance, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by reacting 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions with various electrophiles . Although the specific synthesis of "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, involving the appropriate chloro- and methylsulfonyl-substituted benzenesulfonyl chloride and subsequent reactions to introduce the carboxylic acid functionality.

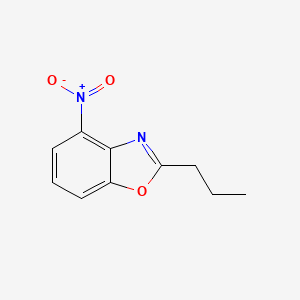

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray diffraction, computational calculations, and spectroscopic methods such as FTIR, Raman, and NMR spectroscopy. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined, revealing a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . Similarly, the complex of piperidine-4-carboxylic acid with chloroacetic acid was studied, showing the piperidine ring in a chair conformation and detailing the hydrogen bonding interactions . These studies provide insights into the conformational preferences and intermolecular interactions of piperidine derivatives, which are relevant for understanding the structure of "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid".

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, particularly at the functional groups attached to the piperidine ring. The reactivity of these groups can lead to the formation of complexes and the establishment of hydrogen bonding networks, as seen in the complexation of piperidine-4-carboxylic acid with chloroacetic acid . Additionally, the substitution reactions at the oxygen atom of the sulfonyl group, as demonstrated in the synthesis of O-substituted derivatives , indicate the potential for diverse chemical transformations that could be applied to modify the "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid" molecule for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystal structure analysis provides information on the solid-state properties, while computational and spectroscopic studies can predict and confirm the behavior of these compounds in different environments . The biological activities of piperidine derivatives, such as their interactions with enzymes and receptors, are also a direct result of their chemical properties, as seen in the anticonvulsant activity and enzyme inhibition exhibited by some derivatives .

Wissenschaftliche Forschungsanwendungen

Application in Pharmaceutical Research

- Specific Scientific Field : Pharmaceutical Research .

- Summary of the Application : This compound has been used in the design and synthesis of a novel series of benzimidazole derivatives . These derivatives have been evaluated as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are enzymes involved in inflammation and pain .

- Methods of Application or Experimental Procedures : The 4-(methylsulfonyl)phenyl pharmacophore of the compound is attached via its C-2 position to create the benzimidazole derivatives . These compounds are then evaluated in vitro for their ability to inhibit COX-1 and COX-2 .

- Results or Outcomes : Several of the synthesized compounds showed selective inhibition of the COX-2 isozyme . For example, compound 11b showed potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 . These compounds also demonstrated good anti-inflammatory activity

Application in Pharmaceutical Research

- Specific Scientific Field : Pharmaceutical Research .

- Summary of the Application : This compound has been used in the design and synthesis of a novel series of benzimidazole derivatives . These derivatives have been evaluated as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are enzymes involved in inflammation and pain .

- Methods of Application or Experimental Procedures : The 4-(methylsulfonyl)phenyl pharmacophore of the compound is attached via its C-2 position to create the benzimidazole derivatives . These compounds are then evaluated in vitro for their ability to inhibit COX-1 and COX-2 .

- Results or Outcomes : Several of the synthesized compounds showed selective inhibition of the COX-2 isozyme . For example, compound 11b showed potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 . These compounds also demonstrated good anti-inflammatory activity .

Application in Organic Synthesis

- Specific Scientific Field : Organic Synthesis .

- Summary of the Application : This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .

- Methods of Application or Experimental Procedures : The compound is used in a radical approach to catalyze the protodeboronation of 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation .

- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Application in Drug Design

- Specific Scientific Field : Drug Design .

- Summary of the Application : The compound can be used in the design of drugs with reduced cardiovascular side effects .

- Methods of Application or Experimental Procedures : The compound can be used to insert a nitric oxide releasing group (oxime) into selective COX-2 inhibitors .

- Results or Outcomes : This modification can decrease the cardiovascular side effects of these drugs .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as an eye irritant (Eye Irrit. 2) and is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The recommended precautionary statements are P305 + P351 + P338 .

Eigenschaften

IUPAC Name |

1-(2-chloro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCYGCUBXSBKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169627 | |

| Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid | |

CAS RN |

942474-34-2 | |

| Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)